Phenyl-(3-phenylisoquinolin-4-yl)methanone
Overview
Description
Phenyl-(3-phenylisoquinolin-4-yl)methanone is an organic compound with the molecular formula C22H15NO It is a member of the isoquinoline family, characterized by a phenyl group attached to the 3-position of the isoquinoline ring and a methanone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(3-phenylisoquinolin-4-yl)methanone typically involves the condensation of a phenylisoquinoline derivative with a benzoyl chloride under basic conditions. A common method includes:
Starting Materials: 3-phenylisoquinoline and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or chloroform, and stirred at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Phenyl-(3-phenylisoquinolin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or isoquinoline rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized isoquinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Phenyl-(3-phenylisoquinolin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Phenyl-(3-phenylisoquinolin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Phenyl-(3-phenylisoquinolin-4-yl)methanone can be compared with other isoquinoline derivatives, such as:
(4-methoxyphenyl)(4-phenyl-3-quinolinyl)methanone: Similar in structure but with a methoxy group, which may alter its chemical reactivity and biological activity.
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Properties
IUPAC Name |
phenyl-(3-phenylisoquinolin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO/c24-22(17-11-5-2-6-12-17)20-19-14-8-7-13-18(19)15-23-21(20)16-9-3-1-4-10-16/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFBDKKLQDIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462077 | |
Record name | Phenyl(3-phenylisoquinolin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149081-58-3 | |
Record name | Phenyl(3-phenylisoquinolin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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